Daptomycin is a cyclic lipopeptide antibiotic primarily used to treat infections caused by gram-positive bacteria, particularly those resistant to other antibiotics, such as methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus species. It was first approved by the U.S. Food and Drug Administration in 2003 and has since become an essential agent in combating multidrug-resistant bacterial infections. Daptomycin is unique due to its mechanism of action, which involves disrupting bacterial cell membrane function, leading to cell death.
Daptomycin's mechanism of action is distinct from other antibiotics. It disrupts the bacterial cell membrane by inserting itself into the membrane and causing leakage of essential cellular contents. This unique mechanism allows Daptomycin to be effective against bacteria with resistance mechanisms that render other antibiotics ineffective [].
The mechanism of action of daptomycin involves several key chemical interactions:
Daptomycin exhibits potent bactericidal activity against a variety of gram-positive bacteria. Its effectiveness is largely attributed to its ability to bind to the bacterial membrane in the presence of calcium ions. Key points regarding its biological activity include:
The synthesis of daptomycin has evolved significantly since its discovery. Key methods include:
Daptomycin is primarily used in clinical settings for treating serious infections caused by resistant gram-positive bacteria. Its applications include:
Daptomycin's interactions with various biological systems have been extensively studied:
Several compounds share structural or functional similarities with daptomycin. Here are some notable examples:
Compound Name | Class | Mechanism of Action | Unique Features |
---|---|---|---|
Polymyxin B | Polypeptide antibiotic | Disrupts bacterial cell membranes | Primarily effective against gram-negative bacteria |
Colistin | Polypeptide antibiotic | Disrupts bacterial cell membranes | Known for nephrotoxicity; used as a last resort |
Teicoplanin | Glycopeptide antibiotic | Inhibits cell wall synthesis | Effective against gram-positive bacteria; longer half-life than vancomycin |
Vancomycin | Glycopeptide antibiotic | Inhibits cell wall synthesis | First-line treatment for methicillin-resistant infections |
Bacitracin | Polypeptide antibiotic | Inhibits peptidoglycan synthesis | Primarily topical use due to nephrotoxicity |
Daptomycin stands out due to its unique mechanism involving calcium-dependent membrane disruption, making it particularly effective against resistant gram-positive pathogens while having limited activity against gram-negative bacteria.
Daptomycin’s origins trace to the early 1980s, when Eli Lilly researchers isolated it from the soil actinomycete Streptomyces roseosporus in samples collected near Mount Ararat, Turkey. Designated LY 146032, the compound exhibited potent activity against Gram-positive bacteria but faced clinical setbacks due to dose-dependent skeletal muscle toxicity observed in Phase I trials. By 1991, development paused until Cubist Pharmaceuticals licensed the drug in 1997. Reconceptualizing dosing regimens, Cubist demonstrated that once-daily administration mitigated toxicity while retaining efficacy, leading to FDA approval for complicated skin infections in 2003 and bacteremia in 2006.
Daptomycin belongs to the cyclic lipopeptide class, characterized by a hydrophilic peptide core and hydrophobic lipid tail. Its biosynthesis involves nonribosomal peptide synthetases (NRPSs), which assemble 13 amino acids—including non-proteinogenic residues like ornithine (Orn6), 3-methyl-glutamic acid (MeGlu12), and kynurenine (Kyn13)—into a macrolactone ring. The N-terminal tryptophan is acylated with decanoic acid, a feature critical for membrane interaction. Calcium binding via a conserved DXDG motif enhances its antibacterial activity by facilitating membrane insertion.
The daptomycin molecule (C72H101N17O26, molecular weight 1,620.69 g/mol) comprises three domains:
Table 1: Key Structural Features of Daptomycin
Feature | Description | Role |
---|---|---|
Decanoyl side chain | C10 lipid attached to Trp1 | Membrane anchoring |
Macrolactone ring | Ester bond between Thr4-OH and Kyn13-COOH | Stabilizes cyclic conformation |
Calcium-binding motif | Asp7, Asp9, and MeGlu12 form a DXDG motif | Enhances membrane insertion |
Non-standard residues | Orn6, MeGlu12, Kyn13, D-Asn2, D-Ala8, D-Ser11 | Bioactivity and metabolic stability |
Daptomycin’s dual mechanism of action—disrupting membrane potential and inhibiting cell wall synthesis—has redefined strategies against resistant pathogens. Unlike β-lactams or glycopeptides, it avoids common resistance mechanisms, making it a last-line therapy for MRSA and VRE. However, its inactivity against Gram-negative bacteria and susceptibility to pulmonary surfactant limit its use in pneumonia.
Daptomycin is a complex cyclic lipodepsipeptide antibiotic with the molecular formula C72H101N17O26 [1] [3] [4]. The compound exhibits a molecular weight of 1620.67 grams per mole, with a precise monoisotopic mass of 1619.710366 daltons [7] [30]. This substantial molecular weight reflects the intricate structural composition comprising 13 amino acid residues organized into a sophisticated cyclic architecture [1] [6].
The molecular composition encompasses 72 carbon atoms, 101 hydrogen atoms, 17 nitrogen atoms, and 26 oxygen atoms, distributed across the peptide backbone, amino acid side chains, and the attached lipid moiety [1] [4]. The high oxygen content is attributable to the multiple carboxyl groups present in the acidic amino acid residues and the ester linkages that define the depsipeptide nature of the molecule [6] [13].
Parameter | Value |
---|---|
Molecular Formula | C₇₂H₁₀₁N₁₇O₂₆ |
Molecular Weight (g/mol) | 1620.67 |
Monoisotopic Mass (Da) | 1619.710366 |
Total Amino Acids | 13 |
Net Charge at pH 7 | -3 |
Non-proteinogenic Amino Acids | 3 |
D-Amino Acids | 3 |
The structural complexity of daptomycin is further emphasized by its net negative charge of -3 at physiological pH, resulting from four acidic residues and one basic residue [20]. This anionic character is fundamental to the calcium-dependent mechanism of action and membrane interaction properties of the compound [6] [13].
Daptomycin possesses a distinctive 31-membered cyclic depsipeptide structure that represents a unique architectural arrangement in the lipopeptide antibiotic family [10] [8]. The cyclic core consists of 10 amino acids forming a macrolactone ring through an ester bond between the side chain hydroxyl group of L-threonine at position 4 and the carboxyl group of L-kynurenine at position 13 [1] [13].
The macrocyclic structure adopts a characteristic hairpin conformation with two transannular hydrogen bonds and a type II beta-turn centered at residues 7-10, specifically the aspartic acid-X-aspartic acid-glycine motif [26] [13]. This bent hairpin configuration creates distinct hydrophobic and hydrophilic faces, contributing to the amphipathic nature essential for membrane interaction [26].
Attached to the 10-membered macrolactone ring is a three-amino acid exocyclic tail comprising L-tryptophan, D-asparagine, and L-aspartic acid [1] [6]. The N-terminal L-tryptophan residue serves as the attachment point for the decanoyl lipid chain, while the exocyclic domain extends from the cyclic core to provide additional structural complexity [15].
The depsipeptide classification arises from the presence of both amide and ester bonds within the cyclic structure [12]. The critical ester linkage between threonine-4 and kynurenine-13 differentiates daptomycin from conventional cyclic peptides and contributes to its structural rigidity and biological activity [12] [8].
Daptomycin incorporates three non-proteinogenic amino acid components that are essential for its structural integrity and biological function [15] [17]. These unusual amino acids, namely L-kynurenine, L-3-methylglutamic acid, and L-ornithine, are not found in standard protein synthesis and require specialized biosynthetic pathways for their incorporation [17] [19].
L-kynurenine occupies position 13 in the daptomycin structure and serves as the C-terminal amino acid that forms the crucial ester bond with threonine-4 to complete the macrolactone ring [13] [15]. This tryptophan-derived amino acid possesses the chemical formula C₁₀H₁₂N₂O₃ and maintains L-configuration stereochemistry [18].
The kynurenine residue contains an indole-derived aromatic ring system with an adjacent aminobenzoyl group, contributing significantly to the hydrophobic character of the molecule [13] [18]. This aromatic system participates in hydrophobic interactions and π-stacking arrangements that stabilize the overall molecular conformation [13].
L-kynurenine is biosynthetically derived from L-tryptophan through the action of tryptophan-2,3-dioxygenase enzymes in the producing organism Streptomyces roseosporus [21] [22]. The incorporation of kynurenine at position 13 is critical for antibacterial activity, as modifications at this position significantly impact the minimum inhibitory concentration values [15].
L-3-methylglutamic acid is located at position 12 within the macrolactone ring and exhibits the stereochemical configuration (2S,3R) [13] [15]. This methylated derivative of glutamic acid possesses the chemical formula C₆H₁₁NO₅ and contributes to the calcium-binding properties of daptomycin [19].
The 3-methylglutamic acid residue is integral to the DXDG calcium-binding motif, where it provides secondary coordination sites for calcium ion binding [6] [13]. The methyl substitution at the 3-position alters the electronic properties and spatial arrangement compared to standard glutamic acid, enhancing the specificity of calcium coordination [15].
Biosynthetic formation of 3-methylglutamic acid involves the methylation of α-ketoglutarate by specialized enzymes such as DptI, followed by transamination to generate the final amino acid product [19]. The importance of this residue is demonstrated by studies showing that replacement with standard glutamic acid results in an 8-fold increase in minimum inhibitory concentration [15].
L-ornithine is positioned at residue 6 within the macrolactone ring and represents the sole basic amino acid in the daptomycin structure [19] [20]. With the chemical formula C₅H₁₂N₂O₂, L-ornithine maintains standard L-configuration and provides a positive charge that partially offsets the overall negative charge of the molecule [20].
The ornithine residue contains a terminal amino group in its side chain, creating a basic center that participates in electrostatic interactions and membrane binding processes [23]. This basic functionality is proposed to play a role in the initial membrane association and subsequent oligomerization events that characterize daptomycin's mechanism of action [23].
The incorporation of L-ornithine at position 6 contributes to the overall amphipathic character of the molecule by providing a hydrophilic, positively charged region that contrasts with the hydrophobic domains formed by the aromatic amino acids [13] [20].
Non-proteinogenic Amino Acid | Position | Chemical Formula | Stereochemistry | Structural Role |
---|---|---|---|---|
L-Ornithine (L-Orn) | 6 | C₅H₁₂N₂O₂ | L-configuration | Basic amino acid, membrane interaction |
L-3-methylglutamic acid (3-mGlu) | 12 | C₆H₁₁NO₅ | (2S,3R)-configuration | Methylated glutamate, calcium binding motif |
L-Kynurenine (Kyn) | 13 | C₁₀H₁₂N₂O₃ | L-configuration | Tryptophan derivative, C-terminal ester bond |
Daptomycin contains 13 defined chiral centers, representing one of the most stereochemically complex natural product antibiotics [7] [11]. The precise stereochemical arrangement is absolutely critical for biological activity, as demonstrated by studies showing that the enantiomer of daptomycin exhibits 85-fold reduced activity against Bacillus subtilis [11] [14].
The molecule incorporates three D-amino acids at specific positions: D-asparagine at position 2, D-alanine at position 8, and D-serine at position 11 [8] [16] [20]. These D-configured residues are strategically positioned to create the appropriate three-dimensional architecture required for calcium binding and membrane interaction [8].
The stereochemical configuration of L-3-methylglutamic acid at position 12 is particularly noteworthy, exhibiting (2S,3R) stereochemistry that distinguishes it from standard amino acids [13] [15]. This specific configuration is essential for proper calcium coordination within the DXDG binding motif [13].
The relative positions of D-configured amino acids are conserved within the acidic lipopeptide family, suggesting evolutionary optimization for biological function [13]. The D-asparagine at position 2 contributes to the exocyclic domain structure, while D-alanine at position 8 and D-serine at position 11 are integral components of the macrolactone ring [8] [20].
Position | Amino Acid | Configuration | Structural Role |
---|---|---|---|
1 | L-Tryptophan (Trp) | L | N-terminal, lipid attachment |
2 | D-Asparagine (D-Asn) | D | Exocyclic domain |
3 | L-Aspartic acid (Asp) | L | Calcium binding |
4 | L-Threonine (Thr) | L | Ester linkage formation |
6 | L-Ornithine (L-Orn) | L | Basic residue |
7 | L-Aspartic acid (Asp) | L | Primary calcium coordination |
8 | D-Alanine (D-Ala) | D | Ring structural element |
9 | L-Aspartic acid (Asp) | L | Primary calcium coordination |
11 | D-Serine (D-Ser) | D | Ring structural element |
12 | L-3-methylglutamic acid (3-mGlu) | L (2S,3R) | Secondary calcium coordination |
13 | L-Kynurenine (Kyn) | L | C-terminal ester formation |
The stereochemical complexity extends to the calcium-binding properties, where daptomycin demonstrates preferential binding to the 2R,2'S stereoisomer of phosphatidylglycerol in bacterial membranes [11] [14]. This stereospecific interaction represents the first documented example of antibiotic activity dependent upon lipid head group configuration [11].
The decanoyl lipid tail of daptomycin consists of a straight-chain saturated fatty acid containing 10 carbon atoms covalently attached to the N-terminal L-tryptophan residue [1] [6]. This n-decanoyl moiety is essential for membrane interaction and biological activity, as it provides the hydrophobic anchor that facilitates insertion into bacterial cell membranes [23] [24].
The decanoyl chain exhibits the chemical formula C₁₀H₁₉O and forms an amide bond with the amino group of the N-terminal tryptophan [6]. This lipid attachment is crucial for the amphipathic character of daptomycin, creating a distinct hydrophobic domain that contrasts with the hydrophilic peptide head group [26].
The length and saturation of the fatty acid chain significantly influence the membrane interaction properties of daptomycin [23]. The 10-carbon chain length represents an optimal balance between membrane insertion capability and molecular flexibility [23]. Shorter or longer fatty acid chains in related compounds demonstrate altered antibacterial activity profiles [13].
The decanoyl tail inserts between the fatty acyl chains of membrane phospholipids, causing significant perturbation of the regular lipid packing due to the bulky peptide ring structure [23]. This insertion process is calcium-dependent and preferentially occurs in membrane regions rich in anionic phospholipids such as phosphatidylglycerol [23] [24].
The lipid tail contributes to the formation of daptomycin oligomers in membrane environments, where multiple molecules associate through hydrophobic interactions between their fatty acid chains [13] [23]. This oligomerization process is fundamental to the mechanism of action and requires the specific 10-carbon chain length for optimal assembly [23].
Lipid Tail Characteristic | Specification |
---|---|
Chain Length | 10 carbons |
Saturation | Fully saturated |
Chemical Formula | C₁₀H₁₉O |
Attachment Point | N-terminal L-tryptophan |
Bond Type | Amide linkage |
Membrane Insertion Depth | Between fatty acyl chains |